![molecular formula C30H38Br2N2O2S3 B14061060 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole is a complex organic compound with significant applications in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in polymer semiconductors, particularly in photovoltaic solar cell devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction is followed by further processing to introduce the 2-ethylhexyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of bromine atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically use reagents like organometallic compounds under palladium-catalyzed conditions.
Oxidation Reactions: Often involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur atom in the thiadiazole ring.
Aplicaciones Científicas De Investigación
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: Used in the synthesis of polymer semiconductors for photovoltaic solar cells.
Material Science: Employed in the development of new materials with unique electronic properties.
Chemical Research:
Mecanismo De Acción
The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole involves its interaction with other molecules through its electron-rich thiophene rings and electron-deficient thiadiazole core. This interaction can lead to the formation of charge-transfer complexes, which are crucial for its function in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole stands out due to its unique combination of electron-rich and electron-deficient regions, which enhance its electronic properties and make it particularly suitable for use in organic electronic devices.
Propiedades
Fórmula molecular |
C30H38Br2N2O2S3 |
|---|---|
Peso molecular |
714.6 g/mol |
Nombre IUPAC |
4,7-bis(5-bromothiophen-2-yl)-5,6-bis(2-ethylhexoxy)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H38Br2N2O2S3/c1-5-9-11-19(7-3)17-35-29-25(21-13-15-23(31)37-21)27-28(34-39-33-27)26(22-14-16-24(32)38-22)30(29)36-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
Clave InChI |
AIXHUKDMTOIOTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=C(C2=NSN=C2C(=C1OCC(CC)CCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


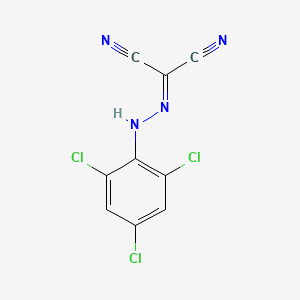

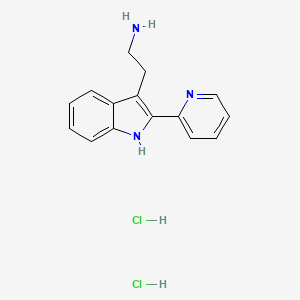
![Tributyl[(pyren-1-yl)methyl]phosphanium bromide](/img/structure/B14060996.png)
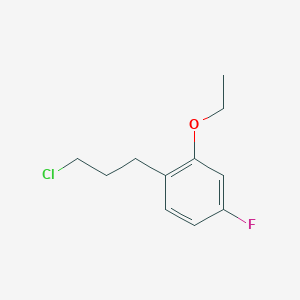
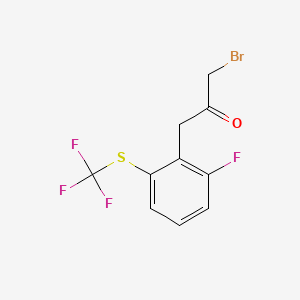
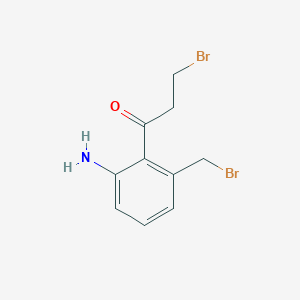
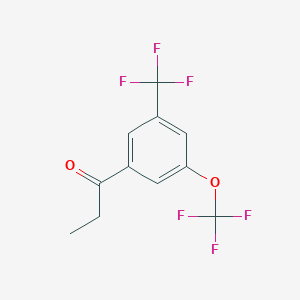
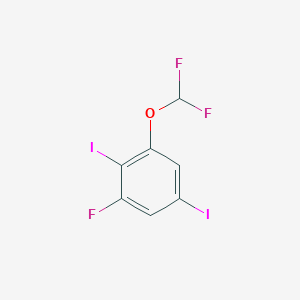
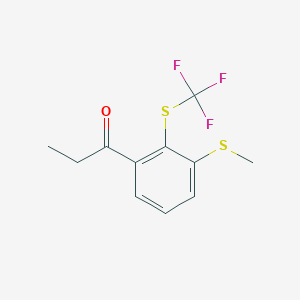
![1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)
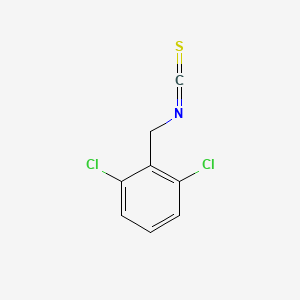

![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)
